

# An In-depth Technical Guide to YMRF-NH2: Sequence, Structure, and Biological Function

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the neuropeptide **YMRF-NH2**, a member of the FMRF-NH2-related peptide (FaRP) family. This document details its amino acid sequence, structural characteristics, known signaling pathways, and detailed experimental protocols relevant to its study.

## YMRF-NH2: Sequence and Structure

**YMRF-NH2** is a tetrapeptide with the amino acid sequence Tyrosine-Methionine-Arginine-Phenylalanine, terminating in a C-terminal amide group. It is an analog of the foundational FaRP, FMRF-NH2, where the N-terminal Phenylalanine (F) is substituted with Tyrosine (Y). This substitution is significant as it introduces a hydroxyl group on the aromatic ring, which can influence receptor binding and signaling.

The structure of **YMRF-NH2** is crucial for its biological activity. The C-terminal RF-NH2 motif is highly conserved across the FaRP family and is essential for receptor recognition and activation. The N-terminal residues, in this case, Tyr-Met, contribute to the specificity and potency of the peptide's interaction with its receptor.



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**Figure 1:** 2D representation of the **YMRF-NH2** peptide sequence.

## **Data Presentation: Quantitative Analysis**

While extensive quantitative data for **YMRF-NH2** is not widely available in the public domain, structure-activity relationship studies have provided some key insights into its biological activity.

Compound	Sequence	Receptor	Bioactivity (EC50)	Reference
YMRF-NH2	Tyr-Met-Arg-Phe- NH2	FMRFa-R	31 nM	[1][2][3]
FMRF-NH2	Phe-Met-Arg- Phe-NH2	FMRFa-R	28 nM	[1]
AMRF-NH2	Ala-Met-Arg- Phe-NH2	FMRFa-R	3,217 nM	[1]

Table 1: Comparative Bioactivity of **YMRF-NH2** and Related Analogs. This table summarizes the half-maximal effective concentration (EC50) of **YMRF-NH2** and its analogs for the Drosophila FMRFamide receptor (FMRFa-R). The data indicates that the substitution of Phenylalanine with Tyrosine (**YMRF-NH2**) results in a comparable potency to the native FMRF-NH2 peptide. In contrast, substitution with Alanine (AMRF-NH2) significantly reduces binding affinity, highlighting the importance of an aromatic residue at the N-terminus for strong receptor interaction.[1]

## **Signaling Pathways**

**YMRF-NH2**, like other members of the FaRP family, exerts its biological effects by binding to G protein-coupled receptors (GPCRs). The FMRFa receptor (FMRFaR) has been identified as a primary target for **YMRF-NH2**. Upon binding, the receptor undergoes a conformational change, initiating intracellular signaling cascades.

Evidence suggests that FMRFa receptors can couple to multiple types of G proteins, including Gs and Gi/o, and Gq. The activation of the Gq pathway is particularly noteworthy, as it leads to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses

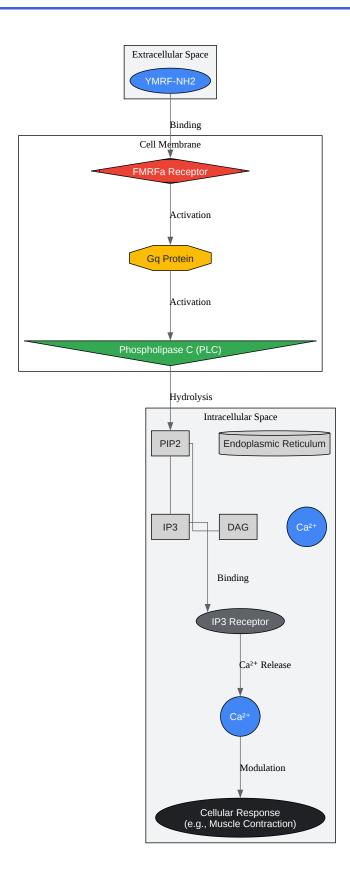




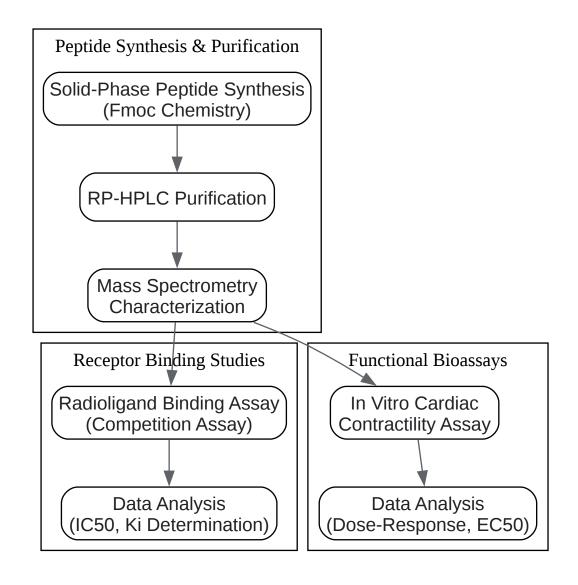


through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). This increase in cytosolic Ca2+ is a key event in mediating many of the physiological effects of **YMRF-NH2**, such as the modulation of muscle contractility.









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### References

 1. Structure-Activity Relationships of FMRF-NH2 Peptides Demonstrate A Role for the Conserved C Terminus and Unique N-Terminal Extension in Modulating Cardiac Contractility
PMC [pmc.ncbi.nlm.nih.gov]



- 2. medchemexpress.com [medchemexpress.com]
- 3. isthongkong.com [isthongkong.com]
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